

6-methyl-3-Pyridineethanol CAS number 100189-17-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-methyl-3-Pyridineethanol

Cat. No.: B032638

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Authored by: A Senior Application Scientist Foreword: The Unassuming Architect in Modern Drug Discovery

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that therapeutic endpoint is paved with crucial, often unsung, molecular architects known as intermediates. **6-methyl-3-Pyridineethanol** (CAS: 100189-17-1) is a prime example of such a pivotal building block. Its unique structural features—a pyridine ring functionalized with both a methyl and a hydroxyethyl group—offer synthetic chemists a versatile scaffold for constructing complex molecules with tailored pharmacological profiles. This guide provides an in-depth technical overview of **6-methyl-3-Pyridineethanol**, from its fundamental properties and synthesis to its critical applications and safe handling, designed for the discerning researcher and drug development professional.

Core Molecular Identity and Physicochemical Properties

6-methyl-3-Pyridineethanol, also known by its IUPAC name 2-(6-methylpyridin-3-yl)ethanol, is a heterocyclic compound that serves as a key reactant in organic synthesis.^[1] Its structure is foundational to its utility, providing two primary reactive sites: the nucleophilic nitrogen on the pyridine ring and the terminal hydroxyl group of the ethanol substituent.

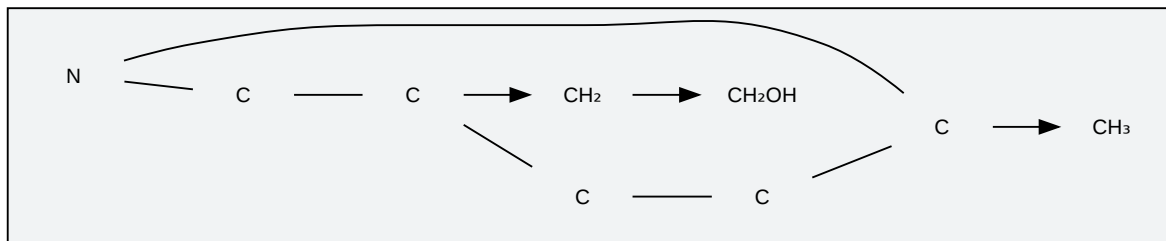


Figure 1: Chemical Structure of 6-methyl-3-Pyridineethanol

[Click to download full resolution via product page](#)**Figure 1: Chemical Structure of 6-methyl-3-Pyridineethanol**

A summary of its key computed and experimental properties is presented below, providing essential data for reaction planning and analytical characterization.

Property	Value	Source
CAS Number	100189-17-1	[2]
Molecular Formula	C ₈ H ₁₁ NO	[2][3]
Molecular Weight	137.18 g/mol	[2][3]
Appearance	Yellow Solid	[1]
Melting Point	38 °C	[1]
Boiling Point	103 °C at 2 Torr	[1]
Density (Predicted)	1.061 ± 0.06 g/cm ³	[1]
pKa (Predicted)	14.61 ± 0.10	[1]
InChIKey	CRZJKFRQNPDUIV-UHFFFAOYSA-N	[2]

Synthesis and Purification Strategy

While multiple proprietary methods exist for the industrial production of pyridine ethanol derivatives, a common and reliable laboratory-scale synthesis involves the reduction of a corresponding carboxylic acid ester.[4][5] This approach is favored for its high yields and the relative availability of starting materials. The causality behind this choice lies in the high selectivity of reducing agents like sodium borohydride for esters, especially when used in a robust solvent system, ensuring the integrity of the pyridine ring.[5]

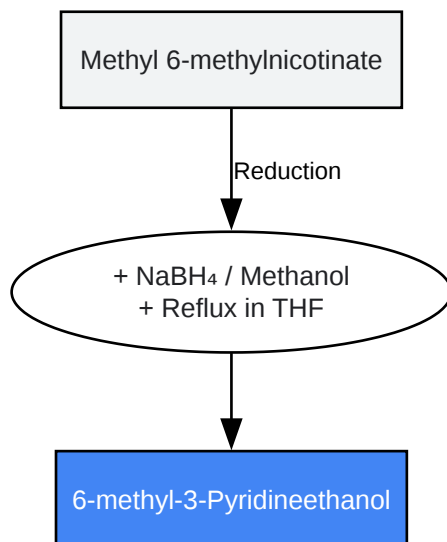


Figure 2: Plausible Synthetic Pathway

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Figure 2: Plausible Synthetic Pathway via Ester Reduction

Protocol 2.1: Synthesis via Reduction of Methyl 6-methylnicotinate

This protocol describes a standard procedure for the reduction of an aromatic ester to its corresponding alcohol.

Materials:

- Methyl 6-methylnicotinate
- Sodium borohydride (NaBH₄)
- Methanol (MeOH), anhydrous

- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 6-methylnicotinate in a mixture of anhydrous THF and methanol.
- **Addition of Reducing Agent:** Cool the solution in an ice bath. Add sodium borohydride portion-wise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution.
- **Reflux:** After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH_4 .
- **Workup and Extraction:** Concentrate the mixture under reduced pressure to remove the organic solvents. To the resulting aqueous residue, add saturated NaHCO_3 solution and extract the product with diethyl ether (3x volumes).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude **6-methyl-3-Pyridineethanol** can be purified by silica gel column chromatography or vacuum distillation to achieve high purity (>95%).^[3]

Analytical Characterization Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive analytical profile.

Technique	Expected Observations
^1H NMR	Pyridine Protons: 3 aromatic protons with distinct chemical shifts and coupling patterns. Ethyl Protons: Two triplets corresponding to the two CH_2 groups. Methyl Protons: A singlet around 2.5 ppm. Hydroxyl Proton: A broad singlet, exchangeable with D_2O .
^{13}C NMR	Pyridine Carbons: 6 distinct signals in the aromatic region (approx. 120-160 ppm). Ethyl Carbons: Two signals in the aliphatic region. Methyl Carbon: One signal around 24 ppm.
Mass Spec (EI)	Molecular Ion (M^+): A prominent peak at $m/z = 137$, corresponding to the molecular weight. Key Fragments: Peaks corresponding to the loss of H_2O , CH_2OH , and cleavage of the ethyl chain.
FT-IR	O-H Stretch: A broad absorption band around 3300 cm^{-1} (alcohol). C-H Stretch: Peaks around $2850\text{-}3000\text{ cm}^{-1}$ (aliphatic) and $>3000\text{ cm}^{-1}$ (aromatic). C=N/C=C Stretch: Absorptions in the $1400\text{-}1600\text{ cm}^{-1}$ region (pyridine ring).

Note: The spectral data presented are predictive and based on the chemical structure and data from analogous compounds such as 6-methyl-2-pyridinemethanol and 3-pyridinemethanol.[\[6\]](#)
[\[7\]](#)[\[8\]](#)

Applications in Pharmaceutical Research and Development

The true value of **6-methyl-3-Pyridineethanol** is realized in its application as a versatile pharmaceutical intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve solubility and engage in critical binding interactions with biological targets.^[9]

Key Roles in Drug Discovery:

- **Scaffold for API Synthesis:** It serves as a foundational piece for building more complex APIs. The hydroxyl group can be readily converted into other functional groups (e.g., esters, ethers, halides) or used as a handle for coupling reactions.
- **Pharmacokinetic Modification:** The compound can be used to modify existing drugs to enhance their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
- **Fragment-Based Drug Design (FBDD):** As a functionalized pyridine, it is an ideal fragment for screening against protein targets to identify initial binding interactions, which can then be elaborated into potent leads.
- **Precursor for Targeted Therapies:** Pyridine derivatives are integral to the synthesis of kinase inhibitors and other targeted therapies. For instance, related structures are key intermediates in the synthesis of COX-2 inhibitors like Etoricoxib.^{[10][11]}

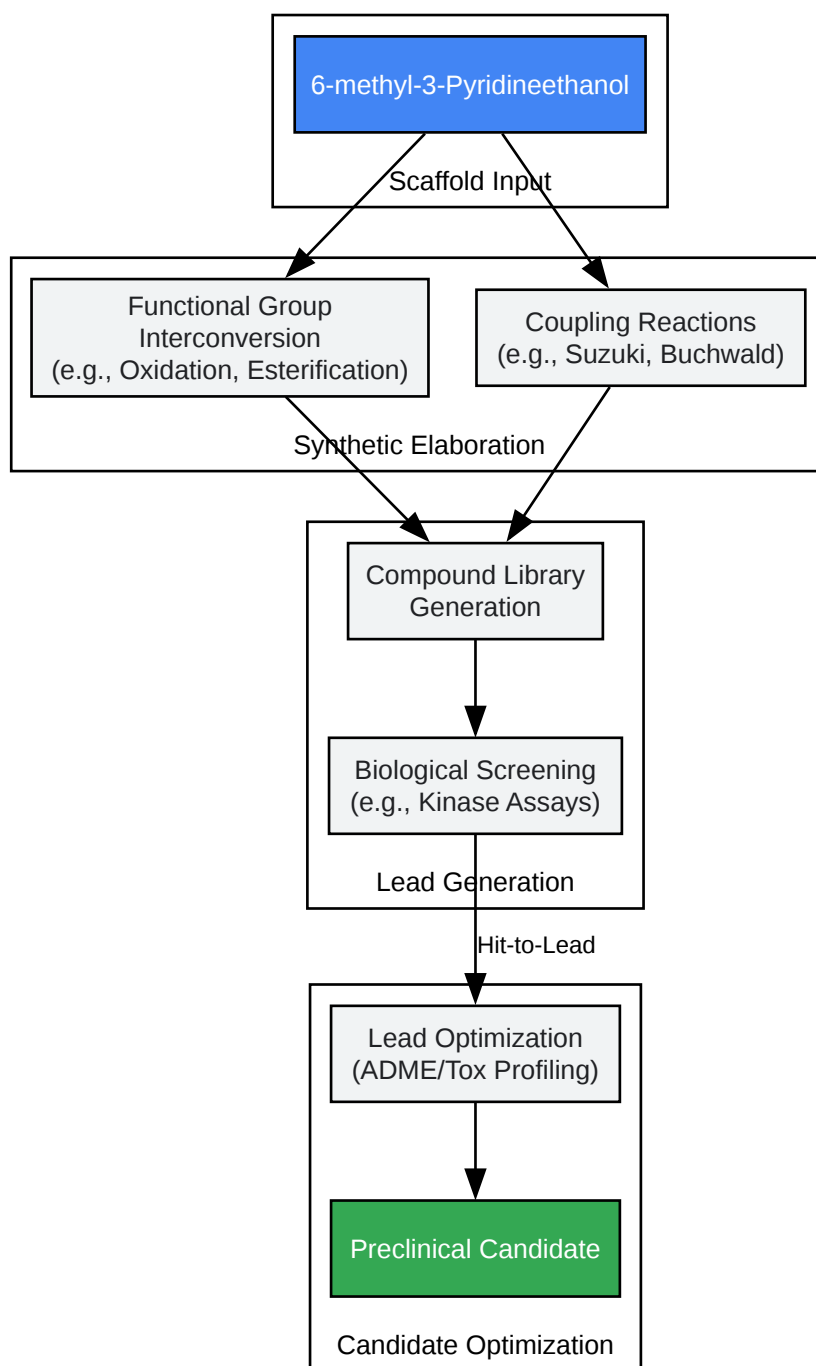


Figure 3: Drug Discovery Workflow

[Click to download full resolution via product page](#)**Figure 3:** Role of **6-methyl-3-Pyridineethanol** in a Drug Discovery Workflow

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. The information below is synthesized from available Safety Data Sheets (SDS).[\[12\]](#)
[\[13\]](#)

Hazard Category	Description and Precautionary Statements
Health Hazards	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1]
Handling	Handle in a well-ventilated place. [12] [13] Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles. [13] Avoid contact with skin and eyes and prevent the formation of dust and aerosols. [12] [13]
Storage	Store the container tightly closed in a dry, cool, and well-ventilated place. [12] [13] Keep apart from foodstuff containers or incompatible materials.
First Aid	Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [14] Skin: Wash with plenty of soap and water. [14] Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. [14] Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [14]

Conclusion

6-methyl-3-Pyridineethanol (CAS: 100189-17-1) represents more than just a catalog number; it is a versatile and enabling tool for the medicinal chemist. Its straightforward synthesis, predictable reactivity, and structurally significant scaffold make it an indispensable intermediate in the quest for novel therapeutics. Understanding its properties, synthesis, and safe handling

is paramount for any research program aiming to leverage its potential in drug discovery and development.

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- To cite this document: BenchChem. [6-methyl-3-Pyridineethanol CAS number 100189-17-1]. BenchChem, [2026]. [Online PDF]. Available at:

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